![molecular formula C14H16N2O2 B7461575 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione, also known as PSI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PSI has a unique structure that allows it to interact with specific proteins and enzymes, making it a promising candidate for drug development.
作用機序
3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione works by binding to specific proteins and enzymes, inhibiting their activity and preventing them from carrying out their normal functions. For example, 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione inhibits the activity of the proteasome, a complex of enzymes that is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can result in cell death. Similarly, 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying the structure of chromatin. Inhibition of histone deacetylases can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione are dependent on the specific enzymes and proteins that it targets. Inhibition of the proteasome can lead to cell death, while inhibition of histone deacetylases can result in changes in gene expression. 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has also been shown to inhibit the activity of the mitotic checkpoint kinase, which is involved in cell division. Inhibition of this enzyme can lead to mitotic defects and cell death.
実験室実験の利点と制限
One advantage of using 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, the complex synthesis of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione can make it difficult to obtain large quantities of the compound for use in experiments. In addition, the potential toxicity of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione can limit its use in certain experimental systems.
将来の方向性
There are several future directions for the study of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the identification of new targets for 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione, which could lead to the development of novel therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione will be important for understanding its potential use in clinical settings.
合成法
The synthesis of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione involves the condensation of 3-aminopropylindole with isatin in the presence of a Lewis acid catalyst. The resulting product is then cyclized to form the spirocyclic core of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione. The final step involves the introduction of a propyl group at the 3-position of the indole ring. The synthesis of 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been shown to inhibit the activity of several enzymes and proteins, including the proteasome, histone deacetylases, and the mitotic checkpoint kinase. These enzymes and proteins play critical roles in the development and progression of various diseases, making them attractive targets for drug development.
特性
IUPAC Name |
3'-propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-9-16-12(17)14(15-13(16)18)8-7-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWOUMQSFRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

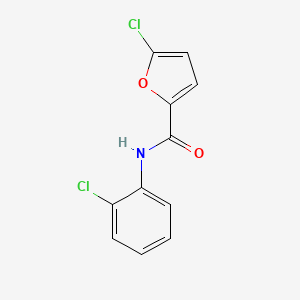
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
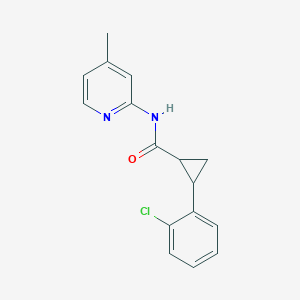
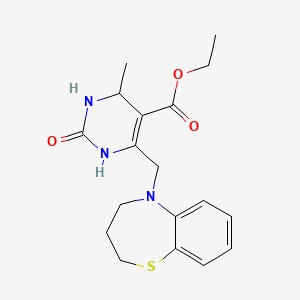
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
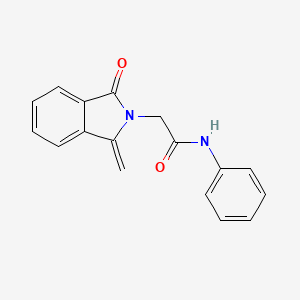
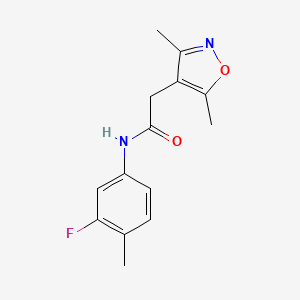
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)